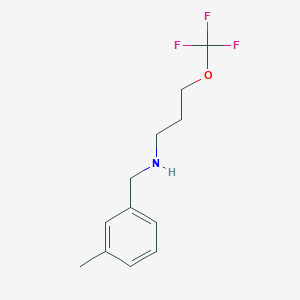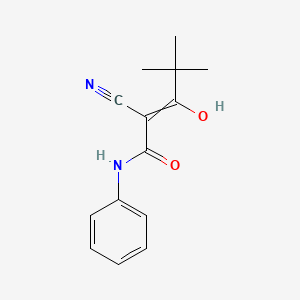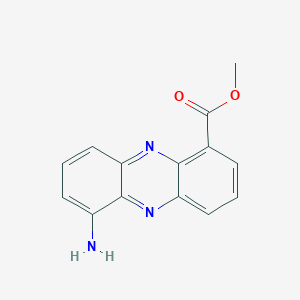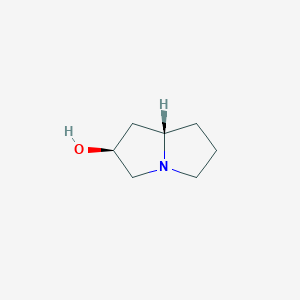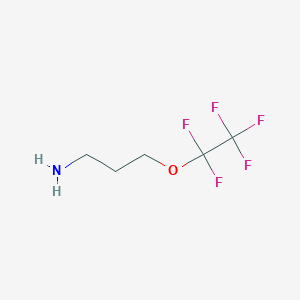
(3-Aminopropyl)diethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)diethylamine hydrochloride is a chemical compound with the molecular formula C7H18N2·HCl. It is a diamine, meaning it contains two amine groups, and is commonly used in various chemical and industrial applications. This compound is known for its versatility and reactivity, making it valuable in synthetic chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Aminopropyl)diethylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of diethylamine with 3-chloropropylamine hydrochloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)diethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(3-Aminopropyl)diethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and the development of bioconjugates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)diethylamine hydrochloride involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can form covalent bonds with electrophilic centers in other molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,3-diaminopropane: Similar in structure but lacks the hydrochloride component.
N,N-Diethyl-1,3-propanediamine: Another closely related compound with similar reactivity.
Uniqueness
(3-Aminopropyl)diethylamine hydrochloride is unique due to its dual amine functionality and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various solvents. This makes it particularly valuable in applications where solubility and reactivity are critical factors.
Properties
Molecular Formula |
C7H19ClN2 |
|---|---|
Molecular Weight |
166.69 g/mol |
IUPAC Name |
N',N'-diethylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H18N2.ClH/c1-3-9(4-2)7-5-6-8;/h3-8H2,1-2H3;1H |
InChI Key |
LDYXSLIUQWQVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



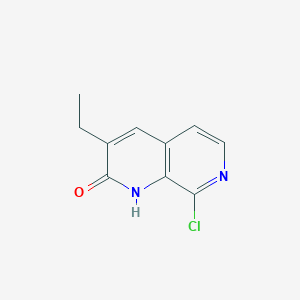
![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)

![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)


